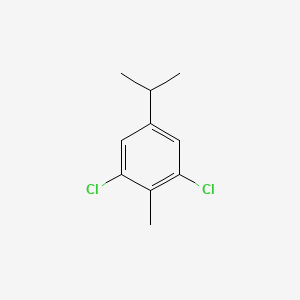
Dichloro-P-cymene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . At high temperatures, ([Ru(p-cymene)Cl_2]_2) exchanges with other arenes .
Industrial Production Methods: The industrial production of this compound involves the integration of biosynthesis and heterogeneous catalysis. For instance, p-cymene can be produced through the hydrogenation/dehydrogenation of limonene and 1,8-cineole using metals on supports with acid sites .
Chemical Reactions Analysis
Types of Reactions: Dichloro-P-cymene undergoes various types of reactions, including:
Substitution Reactions: Reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction Reactions: Involves hydrosilylation and reduction of imines.
Common Reagents and Conditions:
Lewis Bases: Such as triphenylphosphine (PPh3) to form ([Ru(p-cymene)Cl_2(PPh_3)]).
Hydrosilylation Catalysts: Used for greener amine synthesis by reduction of imines with PMHS or hydrogen-borrowing.
Major Products:
Monometallic Adducts: Such as ([Ru(p-cymene)Cl_2(PPh_3)]).
Cyclometalated Ruthenium Complexes: Formed via C-H bond activation.
Scientific Research Applications
Chemistry: Dichloro-P-cymene is used as a starting material for the synthesis of organometallic complexes . It is also employed in hydrosilylation reactions and as a catalyst for greener amine synthesis .
Biology and Medicine: The compound has shown potential in anticancer research. Ruthenium-based complexes, including this compound, are being investigated for their antimetastatic and antiangiogenic properties .
Industry: In the industrial sector, this compound is used as a pharmaceutical intermediate and in the production of various catalysts .
Mechanism of Action
Dichloro-P-cymene exerts its effects through multiple pathways:
Comparison with Similar Compounds
RAPTA-C: A ruthenium(II)-arene complex with similar anticancer properties.
(Benzene)ruthenium dichloride dimer: Structurally similar to Dichloro-P-cymene.
Uniqueness: this compound is unique due to its specific interaction with DNA and proteins, making it a promising candidate for anticancer research . Its ability to form stable monometallic adducts and cyclometalated complexes also sets it apart from other similar compounds .
Properties
CAS No. |
65724-12-1 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI Key |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















